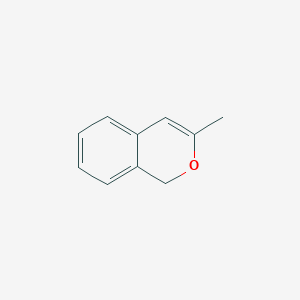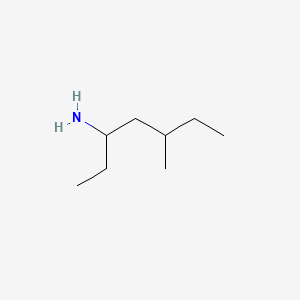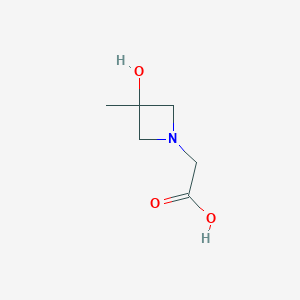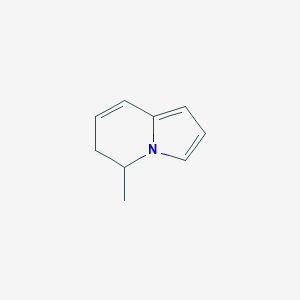
1H-2-Benzopyran, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1H-isochromene is a heterocyclic compound that belongs to the isochromene family Isochromenes are characterized by a benzene ring fused to a pyran ring The presence of a methyl group at the third position of the isochromene structure distinguishes 3-methyl-1H-isochromene from other isochromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-isochromene can be achieved through several methods. One common approach involves the cyclization of ortho-ynamidyl benzaldehyde derivatives. This method typically employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . Another method involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .
Industrial Production Methods: While specific industrial production methods for 3-methyl-1H-isochromene are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-methyl-1H-isochromene can yield 3-methyl-1H-isochromanone, while reduction can produce 3-methyl-1H-isochromanol.
Aplicaciones Científicas De Investigación
3-Methyl-1H-isochromene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Isochromenes are used in the development of new materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-methyl-1H-isochromene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
- 2H-Chromene
- 4H-Chromene
- 1H-Isochromene
- 3H-Isochromene
Comparison: 3-Methyl-1H-isochromene is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. Compared to other isochromenes, it may exhibit different pharmacological properties and synthetic utility.
Propiedades
Número CAS |
29727-02-4 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
3-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |
Clave InChI |
HEIAGRNVOHGGKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)








![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
